![molecular formula C15H16N6O3 B2970703 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2034201-90-4](/img/structure/B2970703.png)

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Several synthetic routes have been explored to prepare Compound X. Notably, one approach involves the reaction of 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine precursors with an ethylamine derivative, followed by subsequent functionalization . Another method utilizes microwave-assisted synthesis, employing 2-amino-nicotinonitriles and carbonyl compounds catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in water . These methods yield Compound X with good efficiency.

科学的研究の応用

Anti-Tumor Activity

Pyrido[2,3-d]pyrimidines have been recognized for their anti-tumor properties. They can inhibit the proliferation of cancer cells, making them potential candidates for cancer therapy .

Antibacterial and Antifungal Properties

These compounds also exhibit antibacterial and antifungal activities, suggesting their use in treating infections caused by bacteria and fungi .

CDK2 Inhibition for Anti-Proliferative Effects

As CDK2 inhibitors, they have anti-proliferative effects that can be harnessed in the development of treatments for diseases characterized by abnormal cell growth .

Adenosine Kinase Inhibition

Inhibiting adenosine kinase is another application, which has implications in managing conditions like epilepsy .

Anticonvulsant Agents

Their anticonvulsant properties make them suitable for research into new treatments for seizure disorders .

Antipyretic and Analgesic Effects

The compound’s antipyretic and analgesic effects point to its potential use in managing fever and pain .

CNS Depressant Activity

Lastly, their CNS depressant activity indicates a possible role in creating sedatives or treatments for anxiety .

PARP-1 Inhibition for Cancer Therapy

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives act as PARP-1 inhibitors, which are used alongside DNA damaging agents to enhance the treatment of cancer by impairing DNA repair mechanisms in cancer cells .

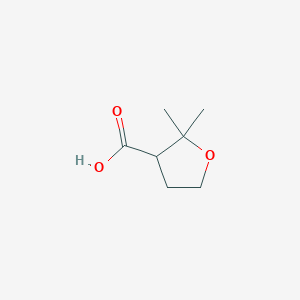

特性

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-8-11(9(2)20-19-8)13(22)17-6-7-21-14(23)10-4-3-5-16-12(10)18-15(21)24/h3-5H,6-7H2,1-2H3,(H,17,22)(H,19,20)(H,16,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHIDRZTNYXUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2970620.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2970621.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2970623.png)

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)

![1-[1-(2-Hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone hydrochloride](/img/structure/B2970629.png)

![2-(furan-3-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2970630.png)

![3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2970632.png)

![3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2970636.png)

![(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2970641.png)

![N-(3,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970643.png)